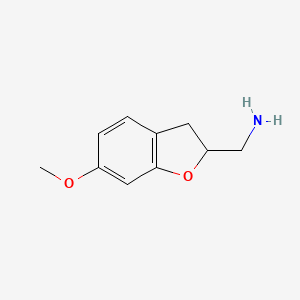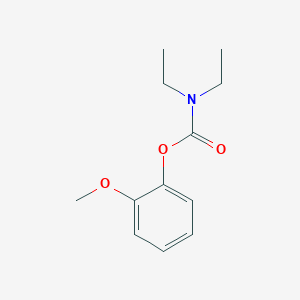
2-Methoxyphenyl N,N-diethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyphenyl N,N-diethylcarbamate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant aromas and are widely used in various industrial applications. This particular compound is characterized by the presence of a diethylcarbamic acid moiety attached to a 2-methoxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethylcarbamic acid 2-methoxyphenyl ester typically involves the esterification of diethylcarbamic acid with 2-methoxyphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions with the removal of water to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of diethylcarbamic acid 2-methoxyphenyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact.
Types of Reactions:
Hydrolysis: 2-Methoxyphenyl N,N-diethylcarbamate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield diethylcarbamic acid and 2-methoxyphenol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Hydrolysis: Diethylcarbamic acid and 2-methoxyphenol.
Reduction: 2-methoxyphenyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methoxyphenyl N,N-diethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of diethylcarbamic acid 2-methoxyphenyl ester involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Diethylcarbamic acid phenyl ester: Similar structure but lacks the methoxy group, leading to different chemical and biological properties.
Methylcarbamic acid 2-methoxyphenyl ester: Contains a methyl group instead of an ethyl group, which can affect its reactivity and applications.
Ethylcarbamic acid 2-methoxyphenyl ester: Similar to diethylcarbamic acid 2-methoxyphenyl ester but with one less ethyl group.
Uniqueness: 2-Methoxyphenyl N,N-diethylcarbamate is unique due to the presence of both the diethylcarbamic acid and 2-methoxyphenyl groups. This combination imparts specific chemical properties, such as increased hydrophobicity and potential biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
(2-methoxyphenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C12H17NO3/c1-4-13(5-2)12(14)16-11-9-7-6-8-10(11)15-3/h6-9H,4-5H2,1-3H3 |
Clé InChI |
ITPMTXWFAVYVPE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)OC1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-(4-fluorobenzyl)-4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B8521146.png)
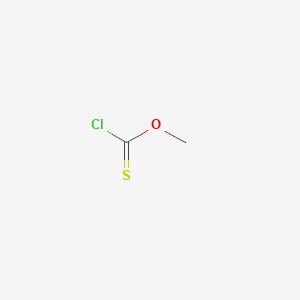
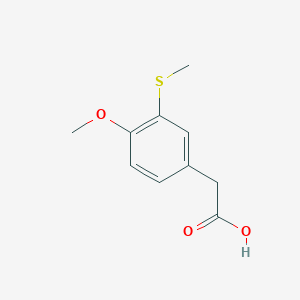
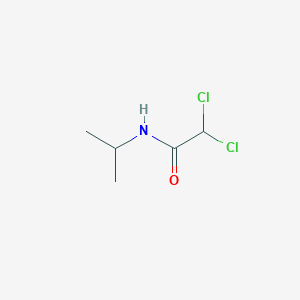
![Tert-butyl 4-[bis(4-chlorophenyl)methyl]-3-methylpiperazine-1-carboxylate](/img/structure/B8521172.png)
![2-Amino-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B8521182.png)
![Carbamic acid,[2-amino-4-chloro-5-(diethylamino)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8521193.png)
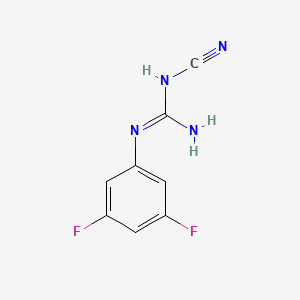
![(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)hydroxyiminoacetonitrile](/img/structure/B8521205.png)
![Cyclopentanesulfonic acid [2-(1H-indol-3-yl)-ethyl]-amide](/img/structure/B8521212.png)
![Methanone, [1-(2-iodoethyl)-1H-pyrrol-2-yl]phenyl-](/img/structure/B8521215.png)
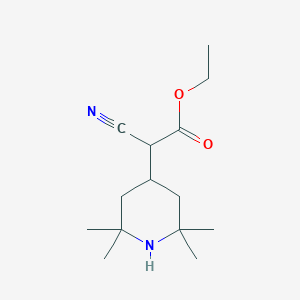
![1-[3-(3,4-Dimethoxyphenyl)piperidin-1-yl]propan-1-one](/img/structure/B8521231.png)
